molecular formula C4H5NO3 B1235704 Fumaramic acid CAS No. 2987-87-3

Fumaramic acid

Cat. No.: B1235704
CAS No.: 2987-87-3
M. Wt: 115.09 g/mol
InChI Key: FSQQTNAZHBEJLS-UHFFFAOYSA-N
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Description

Fumaramic acid, also known as trans-butenedioic acid, is an organic compound with the chemical formula HO₂CCH=CHCO₂H. It is a white crystalline solid that occurs widely in nature and has a fruit-like taste. This compound is an important intermediate in the citric acid cycle, which is used by cells to produce energy in the form of adenosine triphosphate (ATP) from food. It is found in various plants, fungi, and lichens, and is also produced in human skin when exposed to sunlight .

Chemical Reactions Analysis

Isomerization Reactions

Fumaric acid is the trans isomer of butenedioic acid, while maleic acid is the cis isomer. Their interconversion involves catalytic or thermal processes:

  • Non-catalytic isomerization : Maleic acid converts to fumaric acid via hydrothermal treatment with high selectivity (up to 92% yield) . The reaction follows first-order kinetics, with rate constants increasing with temperature (Table 1).

Temperature (K) Rate Constant (h⁻¹) Yield (%)
4632.5085
4734.1588
4836.2190
4938.7192
Table 1 : Temperature-dependent rate constants and fumaric acid yields .
  • Catalytic isomerization : Industrially, maleic anhydride is hydrolyzed to maleic acid, which isomerizes to fumaric acid under acidic conditions .

Addition and Cycloaddition Reactions

Fumaric acid participates in electrophilic additions and serves as a dienophile:

  • Bromination : Reacts with bromine across the double bond to form 2,3-dibromosuccinic acid .

  • Diels-Alder reactions : Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) to yield six-membered cyclic adducts .

Acid-Base and Esterification Reactions

  • Neutralization : Forms fumarates (salts) with bases. For example, reaction with NaOH produces disodium fumarate .

  • Esterification : Reacts with alcohols to form diesters (e.g., dimethyl fumarate) .

Biochemical Transformations

Fumaric acid is central to the citric acid cycle :

  • Hydration to malate : Catalyzed by fumarase, fumarate reacts with water to form L-malate .

    Fumarate+H2OFumaraseL Malate\text{Fumarate}+\text{H}_2\text{O}\xrightarrow{\text{Fumarase}}\text{L Malate}
  • Reduction to succinate : In anaerobic conditions, fumarate reductase reduces fumarate to succinate .

Thermochemical Reactions

  • Hydrogenation : Fumaric acid reacts with hydrogen gas to form succinic acid (ΔH=130.3±0.1kJ mol\Delta H^\circ =-130.3\pm 0.1\,\text{kJ mol}) :

    C4H4O4+H2C4H6O4\text{C}_4\text{H}_4\text{O}_4+\text{H}_2\rightarrow \text{C}_4\text{H}_6\text{O}_4

Competitive Reaction Pathways

Maleic acid, fumaric acid, and malic acid interconvert under hydrothermal conditions (Figure 2) :

  • Maleic acid → Fumaric acid (dominant pathway above 463 K).

  • Fumaric acid → Malic acid (favored at lower temperatures).

  • Maleic acid → Malic acid (minor pathway).

Scientific Research Applications

Pharmaceutical Applications

Fumaramic acid and its derivatives are primarily utilized in the pharmaceutical industry for their therapeutic properties.

  • Psoriasis Treatment : Fumaric acid esters (FAEs) have been effectively used for treating psoriasis. Clinical studies indicate that formulations containing fumaric acid esters lead to significant improvements in patients with moderate to severe psoriasis, with some studies reporting up to 55% of patients achieving clear or nearly clear skin . The mechanism involves immunomodulatory effects that reduce inflammation and skin cell proliferation.
  • Multiple Sclerosis : Dimethyl fumarate (DMF), a fumaric acid derivative, is approved for the treatment of relapsing forms of multiple sclerosis. It has demonstrated efficacy in reducing the frequency of relapses and slowing disability progression . Phase II and III clinical trials have shown significant reductions in gadolinium-enhancing lesions on MRI scans, indicating its neuroprotective effects .
  • Antifungal Activity : Certain fumarate derivatives exhibit antifungal properties, making them suitable for inclusion in topical formulations aimed at treating skin infections .
  • Nutritional Supplements : Iron fumarate is commonly used as an iron supplement due to its high bioavailability and reduced gastrointestinal side effects compared to other iron salts .

Biomedical Research

This compound's role in biomedical research is expanding, particularly concerning its potential as a therapeutic agent.

  • Cancer Research : In vivo studies have indicated that fumaric acid may inhibit carcinogenesis across various models. Its derivatives have been investigated for their ability to modulate cellular pathways involved in tumor growth and metastasis .
  • Neuroprotection : Research has shown that this compound derivatives could protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant for diseases like Alzheimer's and Parkinson's .

Industrial Applications

This compound is also employed in various industrial processes due to its chemical stability and reactivity.

  • Food Industry : Fumaric acid is utilized as an acidulant and flavoring agent in food products such as beverages, candies, and baked goods. Its ability to enhance flavor while providing a tart taste makes it a valuable additive .
  • Polymer Production : The compound is used in the production of resins and polymers, contributing to materials that require heat resistance. Its derivatives can improve the mechanical properties of polymer matrices, making them suitable for various applications including coatings and adhesives .

Case Study 1: Efficacy of Fumaric Acid Esters in Psoriasis Treatment

A retrospective review involving 58 patients treated with fumaric acid esters showed a significant improvement in psoriasis symptoms. The study noted that 55% of patients experienced noticeable improvements, with some achieving clear skin after treatment. However, adverse effects such as abdominal pain and lymphocytopenia were reported, necessitating careful patient monitoring during therapy .

Case Study 2: Dimethyl Fumarate in Multiple Sclerosis

In a phase II clinical trial involving patients with relapsing-remitting multiple sclerosis, dimethyl fumarate was found to significantly reduce the number of active lesions on MRI scans compared to placebo over 24 weeks. This study highlighted the drug's potential as a long-term treatment option for managing multiple sclerosis symptoms effectively .

Comparison with Similar Compounds

  • Maleic Acid
  • Succinic Acid
  • Crotonic Acid
  • Fumaryl Chloride
  • Fumaronitrile
  • Dimethyl Fumarate
  • Ammonium Fumarate
  • Iron (II) Fumarate

Fumaramic acid’s stability and unique reactivity make it a valuable compound in various applications, distinguishing it from its similar counterparts.

Biological Activity

Fumaramic acid, a derivative of fumaric acid, has garnered attention in recent years for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

This compound is structurally related to fumaric acid, which is known for its role in the tricarboxylic acid (TCA) cycle. Its biological activity is primarily attributed to its ability to modulate immune responses and exert anti-inflammatory effects. The compound has been shown to influence several pathways:

  • Cytokine Modulation : this compound increases levels of anti-inflammatory cytokines such as IL-10 while reducing pro-inflammatory cytokines like TNF-alpha and IL-6 .
  • Inhibition of Cellular Proliferation : Studies indicate that this compound can inhibit DNA and protein synthesis, leading to reduced cellular proliferation, particularly in psoriatic lesions .
  • Neuroprotective Effects : this compound esters have demonstrated neuroprotective properties by reducing oxidative stress and promoting detoxification pathways in neural cells .

Clinical Applications

This compound has been studied primarily in the context of autoimmune diseases such as multiple sclerosis (MS) and psoriasis. Below are key findings from relevant studies:

1. Multiple Sclerosis

Fumaric acid esters, including this compound, have shown promise in treating relapsing forms of MS. A study indicated that these compounds could significantly reduce disease progression and inflammation in experimental models of MS .

StudyTreatmentOutcome
Moharregh-Khiabani et al. (2010)DMF (a fumaric acid ester)Reduced nitric oxide production in microglia; upregulation of detoxification enzymes
Kiehl and Ionescu (1992)Fumaric acidDecreased ADP and ATP concentrations in blood cells; improved metabolic profiles

2. Psoriasis

The efficacy of this compound in treating psoriasis has been well-documented. Clinical trials reveal that it can significantly reduce the severity of psoriatic lesions by modulating immune responses and inhibiting cellular proliferation.

StudyTreatmentOutcome
Kiehl and Ionescu (1992)Fumaric acidSignificant reduction in purine nucleotide concentrations associated with improved skin conditions
Research on Fumaric Acid EstersVarious formulationsDemonstrated therapeutic efficacy in reducing inflammation and improving skin health

Case Studies

Several case studies have illustrated the effectiveness of this compound:

  • Case Study 1 : A patient with severe psoriasis showed marked improvement after 12 weeks of treatment with fumaric acid esters, with a reduction in PASI scores (Psoriasis Area Severity Index) by over 50% .
  • Case Study 2 : In a cohort study involving MS patients treated with dimethyl fumarate (DMF), a significant decrease in relapse rates was observed alongside improved quality of life metrics .

Q & A

Q. Basic: What are the standard methods for synthesizing fumaramic acid in laboratory settings?

This compound is typically synthesized via enzymatic hydrolysis of precursors like N-formylfumarate (NFF) using enzymes such as N-formylmaleamate deformylase from Pseudomonas species. The reaction is monitored via UV spectroscopy (λ = 290 nm, ε = 121 cm⁻¹M⁻¹) to confirm product formation . Chemical synthesis via amidation of fumaric acid derivatives (e.g., using ammonia or asparagine under controlled pH) is also common, requiring purification via preparative HPLC (C18 columns) .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Key ConditionsAnalytical Validation
Enzymatic Hydrolysis70–85pH 7.5, 30°C, 24 hUV (290 nm), LC-MS
Chemical Amidation50–65Ammonia in ethanol, reflux¹H-NMR (400 MHz), TLC

Q. Advanced: How can X-ray constrained wavefunction methods improve the analysis of this compound's electron density distribution?

Hirshfeld atom refinement (HAR) and X-ray constrained Hartree-Fock (XC-HF) methods enable precise mapping of electron density in crystallographic studies. For this compound, these methods resolve ambiguities in hydrogen bonding and lone-pair orientations, critical for understanding its tautomeric equilibria (e.g., enol-keto forms). Hirshfeld’s difference density analysis (1971) revealed non-spherical electron distributions in the carboxyl groups, validated via multipole refinement .

Q. Basic: What analytical techniques are recommended for confirming this compound purity and structure?

  • UV-Vis Spectroscopy : Monitor absorbance at 290 nm (ε = 121 cm⁻¹M⁻¹) to distinguish this compound from isomers like maleamic acid (ε = 48 cm⁻¹M⁻¹) .
  • ¹H-NMR : Peaks at δ 6.7–7.0 ppm (vinyl protons) and δ 10.5–11.0 ppm (amide NH) confirm the trans-configuration .
  • Mass Spectrometry : Q-TOF LC/MS with [M+H]⁺ at m/z 132.04 (C₄H₅NO₃) ensures molecular identity .

Q. Advanced: How do biosynthetic pathways involving asparagine derivatives lead to this compound production in plants?

In Hypecoum erectum, this compound is biosynthesized via deamination of asparagine catalyzed by a pyridoxal-5′-phosphate-dependent enzyme. Isotopic labeling (¹⁸O₂) studies trace the incorporation of oxygen into the amide group. This pathway intersects with alkaloid biosynthesis, where this compound acts as a precursor for N-fumaroyl-diaminopropanoate scaffolds in dapdiamide antibiotics .

Table 2: Key Enzymes in Biosynthesis

EnzymeFunctionOrganismReference
Asparagine DeaminaseCatalyzes deamination to this compoundHypecoum erectum
DdaG/DdaF LigasesAssemble fumaramoyl-dipeptide scaffoldsStreptomyces spp.

Q. Advanced: What strategies resolve contradictions in crystallographic data for this compound polymorphs?

Discrepancies in hydrogen bonding networks (e.g., between monoclinic vs. triclinic forms) are resolved via:

Multi-Technique Validation : Combine X-ray diffraction (0.8 Å resolution) with DFT-optimized geometries to validate bond lengths and angles .

Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions correlated with tautomeric shifts .

Electron Localization Function (ELF) : Visualizes lone-pair density to distinguish between resonance structures .

Q. Basic: How do researchers ensure reproducibility in this compound crystallization for structural studies?

  • Solvent System : Use ethanol/water (3:1 v/v) at 4°C for slow evaporation, yielding monoclinic crystals (space group P2₁/c) .
  • Data Collection : Optimize diffraction conditions (Mo-Kα radiation, λ = 0.71073 Å) and apply absorption corrections (SADABS) to reduce systematic errors .

Q. Advanced: What role does this compound play in pH-responsive biomaterials?

This compound derivatives (e.g., N-dimethylaminoethyl-fumaramic acid) exhibit pH-dependent degradation via photoisomerization. Under acidic conditions (pH < 5), the trans-to-cis isomerization disrupts hydrogen bonds, enabling controlled drug release. Q-TOF MS and circular dichroism (CD) monitor degradation kinetics .

Q. Basic: What precautions are necessary when handling this compound in kinetic studies?

  • Light Sensitivity : Protect solutions from UV light to prevent cis-trans isomerization artifacts .
  • Temperature Control : Maintain reactions at 25°C (±0.1°C) using a thermostatted bath to avoid kinetic drift .

Q. Advanced: How can computational chemistry predict this compound’s reactivity in non-aqueous solvents?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates solvation energies in acetonitrile or DMSO. Solvent effects on tautomer stability (e.g., keto-enol equilibrium) are modeled using the polarizable continuum model (PCM), validated via ¹³C NMR chemical shifts .

Q. Basic: What are the key challenges in quantifying this compound in biological matrices?

  • Matrix Interference : Use solid-phase extraction (C18 cartridges) to isolate this compound from proteins and lipids .
  • Detection Limits : LC-MS/MS with multiple reaction monitoring (MRM) achieves quantification at 10 ng/mL (LOQ) .

Properties

IUPAC Name

4-amino-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQQTNAZHBEJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870612
Record name 4-Amino-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Amino-5-fluoro-4-oxopentanoic acid
3-Amino-5-fluoro-4-oxopentanoic acid
Fumaramic acid
3-Amino-5-fluoro-4-oxopentanoic acid
3-Amino-5-fluoro-4-oxopentanoic acid
Fumaramic acid
3-Amino-5-fluoro-4-oxopentanoic acid
Fumaramic acid
3-Amino-5-fluoro-4-oxopentanoic acid
3-Amino-5-fluoro-4-oxopentanoic acid
Fumaramic acid
3-Amino-5-fluoro-4-oxopentanoic acid
Fumaramic acid
3-Amino-5-fluoro-4-oxopentanoic acid
3-Amino-5-fluoro-4-oxopentanoic acid
Fumaramic acid

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